Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate
CAS No.:
Cat. No.: VC20387033
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO3 |
|---|---|
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3 |
| Standard InChI Key | ICUPLUGLVHTNHB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(CN)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate possesses a propanoate ester backbone substituted with an aminomethyl group at the C2 position and a 4-ethoxyphenyl group at the C3 position. The ethoxy group () para to the benzyl linkage introduces steric and electronic effects that influence reactivity. The IUPAC name, methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate, reflects this arrangement.
The compound’s SMILES notation, CCOC1=CC=C(C=C1)CC(CN)C(=O)OC, and InChIKey, ICUPLUGLVHTNHB-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.29 g/mol | |
| Melting Point (HCl salt) | 135–137°C | |
| Storage Conditions | -4°C (short-term), -20°C (long-term) |
The hydrochloride salt form (, MW 274) exhibits a higher melting point due to ionic interactions . Solubility data remain limited, but the free base is expected to exhibit moderate polarity, soluble in organic solvents like dichloromethane or ethyl acetate.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic conjugate addition reaction between 4-ethoxybenzylamine and methyl acrylate. Catalyzed by bases such as triethylamine, the amine attacks the α,β-unsaturated ester, forming the C–N bond at the β-position. Purification typically involves recrystallization or column chromatography to achieve >95% purity .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and scalability. Optimized parameters include:
-
Temperature: 50–80°C
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Pressure: Atmospheric to 2 bar
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Solvent: Toluene or ethanol
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Catalyst: Heterogeneous catalysts (e.g., immobilized amines) for recyclability.
Batch processes remain common for small-scale orders, though flow systems reduce byproduct formation and energy consumption.
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound’s amino and ester groups serve as handles for further functionalization. For example:
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Amide Formation: Reacting the amine with acyl chlorides yields peptidomimetics.
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Ester Hydrolysis: Converting the methyl ester to a carboxylic acid enables coupling reactions.
These derivatives are explored as kinase inhibitors and antimicrobial agents, though specific biological data are proprietary .
Material Science Applications
The ethoxyphenyl moiety contributes to liquid crystalline behavior in polymers. Incorporating this compound into polyamide backbones enhances thermal stability, with potential use in flexible electronics.
| Supplier | Purity | Form | Price (25 mg) |
|---|---|---|---|
| VulcanChem | 95% | Free base | $75 (est.) |
| Bio-Fount | 95% | Hydrochloride | $80 |
The hydrochloride salt (CAS 1211643-55-8) is priced at ¥558 per 25 mg in China, though availability fluctuates .
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